REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]12[CH2:9][CH:6]([CH:7]=[CH:8]1)[CH2:5][CH:4]2[CH:10]=[O:11].Cl>C(O)C>[CH:3]12[CH2:9][CH:6]([CH:7]=[CH:8]1)[CH2:5][CH:4]2[CH2:10][OH:11] |f:0.1|
|
Name
|
|
Quantity
|
15.49 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)C=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
congo red
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Water (200 ml) was then added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
when a white solid seperated
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the agueous solution was then extracted with ether (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
the solution was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a pale yellow oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of the oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C=C1)C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]12[CH2:9][CH:6]([CH:7]=[CH:8]1)[CH2:5][CH:4]2[CH:10]=[O:11].Cl>C(O)C>[CH:3]12[CH2:9][CH:6]([CH:7]=[CH:8]1)[CH2:5][CH:4]2[CH2:10][OH:11] |f:0.1|
|
Name
|
|
Quantity
|
15.49 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)C=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
congo red
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Water (200 ml) was then added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
when a white solid seperated
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the agueous solution was then extracted with ether (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
the solution was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a pale yellow oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of the oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C=C1)C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |